molecular formula C10H21ClO3S B13495831 2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride

2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride

Cat. No.: B13495831
M. Wt: 256.79 g/mol
InChI Key: NHBOJBPFRXGCEV-UHFFFAOYSA-N
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Description

2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-(Tert-butoxymethyl)pentane-1-thiol with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

RSH+SOCl2RSO2Cl+HClR-SH + SOCl_2 \rightarrow R-SO_2Cl + HCl R−SH+SOCl2​→R−SO2​Cl+HCl

where ( R ) represents the 2-(Tert-butoxymethyl)pentane-1-thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under appropriate conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl chlorides or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinyl Chlorides: Formed by reduction.

Scientific Research Applications

2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules such as peptides and proteins to introduce sulfonyl groups, which can enhance their stability and reactivity.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the synthesis of polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a similar reactivity profile but a smaller molecular structure.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride that is commonly used in organic synthesis.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A widely used sulfonyl chloride with a toluene group, known for its stability and ease of handling.

Uniqueness

2-(Tert-butoxymethyl)pentane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which can impart different steric and electronic effects compared to simpler or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the properties of the resulting sulfonyl derivatives, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-5-6-9(8-15(11,12)13)7-14-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

NHBOJBPFRXGCEV-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC(C)(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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